molecular formula C17H15N3O2S B3721359 2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone

2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone

Cat. No. B3721359
M. Wt: 325.4 g/mol
InChI Key: DKAAVYWZDKHOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as HDMPPA, and it has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of HDMPPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in cancer cell growth and proliferation. HDMPPA has been shown to inhibit the activity of DNA topoisomerase I and II, which are enzymes that are essential for DNA replication and cell division.
Biochemical and Physiological Effects
HDMPPA has been found to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function.

Advantages and Limitations for Lab Experiments

One of the main advantages of HDMPPA for lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer cell growth and proliferation. However, one limitation of HDMPPA is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions that could be pursued in the study of HDMPPA. One potential avenue of research is the development of more efficient synthesis methods for HDMPPA, which could make it more accessible for use in lab experiments. Additionally, further studies could be conducted to better understand the mechanism of action of HDMPPA and to identify potential drug targets for cancer treatment. Finally, clinical trials could be conducted to evaluate the safety and efficacy of HDMPPA as a potential cancer therapy.

Scientific Research Applications

HDMPPA has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, HDMPPA has shown promise in reducing cancer cell migration and invasion, which are important factors in cancer metastasis.

properties

IUPAC Name

5,7-dimethyl-2-phenacylsulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-10-8-11(2)18-15-14(10)16(22)20-17(19-15)23-9-13(21)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAAVYWZDKHOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone
Reactant of Route 2
Reactant of Route 2
2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone
Reactant of Route 3
Reactant of Route 3
2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone
Reactant of Route 4
Reactant of Route 4
2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone
Reactant of Route 5
Reactant of Route 5
2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone
Reactant of Route 6
Reactant of Route 6
2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.